4-amino-N-cyclopentylbenzamide

Description

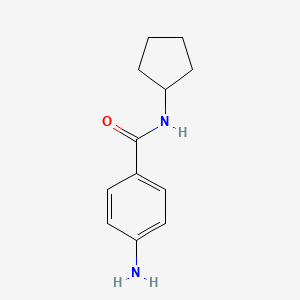

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWXWLQEGTXUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-N-cyclopentylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclopentylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. The benzamide scaffold is a prevalent structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The presence of a primary amino group and a cyclopentyl moiety on the benzamide core of this particular molecule suggests the potential for unique chemical properties and biological interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with detailed experimental protocols, and a summary of its safety profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, other properties are predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 436095-47-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O | [1][2] |

| Molecular Weight | 204.27 g/mol | [1] |

| Appearance | Predicted to be an off-white to yellow crystalline solid | [3] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Predicted to have moderate to high solubility in organic solvents and limited solubility in aqueous solutions.[3] | N/A |

| Predicted XlogP | 1.8 | [2] |

Spectroscopic Data (Predicted)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the protons of the cyclopentyl group, and the protons of the amine and amide groups. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 6.5-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen would appear as a multiplet, and the methylene protons of the cyclopentyl ring would also show complex multiplet patterns. The amine (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, and the carbons of the cyclopentyl group would be observed in the upfield region of the spectrum.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group, and a band in the region of 3200-3400 cm⁻¹ for the N-H stretching of the secondary amide.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group of the amide.

-

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of this compound have been calculated.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.13355 | 145.7 |

| [M+Na]⁺ | 227.11549 | 150.3 |

| [M-H]⁻ | 203.11899 | 151.5 |

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process: the formation of an amide bond between 4-nitrobenzoyl chloride and cyclopentylamine, followed by the reduction of the nitro group to a primary amine.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

This protocol is based on general methods for the acylation of amines with acid chlorides.[7]

Materials:

-

4-Nitrobenzoyl chloride

-

Cyclopentylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled cyclopentylamine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-cyclopentyl-4-nitrobenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

This protocol describes a common method for the reduction of an aromatic nitro group using catalytic hydrogenation.[6][8]

Materials:

-

N-cyclopentyl-4-nitrobenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol or methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve N-cyclopentyl-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization if necessary.

Alternative Amide Formation Protocol

Direct amidation of carboxylic acids and amines offers a more atom-economical approach.[9][10]

Caption: Alternative one-pot amide formation workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wash skin thoroughly after handling (P264).

-

Use only outdoors or in a well-ventilated area (P271).

-

Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water (P302+P352).

-

If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340).

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up (P403+P233, P405).

Potential Biological Activity

While specific biological activity for this compound has not been extensively reported, the benzamide class of compounds is known for a wide range of pharmacological effects, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] The presence of the primary amino group offers a site for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex and biologically active molecules.

Conclusion

This technical guide provides a thorough overview of the chemical properties of this compound. While experimental data for this specific compound is limited, a plausible and detailed synthetic pathway has been outlined based on well-established organic chemistry principles. The provided safety information is crucial for its proper handling in a research environment. The structural features of this compound suggest its potential as a building block in the development of novel therapeutic agents and functional materials. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. iris.uniss.it [iris.uniss.it]

- 8. benchchem.com [benchchem.com]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-amino-N-cyclopentylbenzamide (CAS Number: 436095-47-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available information on 4-amino-N-cyclopentylbenzamide. Extensive searches of scientific literature, patent databases, and chemical supplier information have revealed limited publicly available experimental data for this specific compound. Therefore, this guide provides a comprehensive overview based on the general properties of related aminobenzamides and predictive models, alongside a proposed synthesis protocol. All experimental procedures should be conducted with appropriate safety precautions and validated in a laboratory setting.

Introduction

This compound is a member of the benzamide class of chemical compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The benzamide functional group is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. The structure of this compound, featuring a primary amino group at the 4-position of the phenyl ring and a cyclopentyl group attached to the amide nitrogen, suggests its potential as a versatile intermediate for chemical synthesis or as a candidate for biological screening in various therapeutic areas.

This guide aims to provide a detailed technical overview of this compound, including its physicochemical properties, a plausible synthetic route, and a discussion of its potential, yet currently unconfirmed, biological significance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 436095-47-5 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| Predicted XlogP | 1.8 | [1] |

| Predicted Hydrogen Bond Donors | 2 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

| Predicted Monoisotopic Mass | 204.12627 Da | [1] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound has not been identified, a logical and well-established synthetic route can be proposed based on standard organic chemistry principles for the formation of benzamides. The most common approach involves the acylation of an amine with a benzoyl derivative. A plausible two-step synthesis is outlined below, starting from 4-nitrobenzoyl chloride and cyclopentylamine.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure based on analogous reactions for the synthesis of aminobenzamides. Researchers should optimize reaction conditions and purification methods.

Step 1: Synthesis of 4-nitro-N-cyclopentylbenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-nitro-N-cyclopentylbenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 4-nitro-N-cyclopentylbenzamide (1.0 equivalent) from Step 1 in a suitable solvent, such as ethanol or methanol.

-

Catalytic Hydrogenation: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) to the solution.

-

Reduction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) while stirring vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not available, predicted mass spectrometry data can be found.[1] The table below outlines the predicted collision cross-section (CCS) values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.13355 | 145.7 |

| [M+Na]⁺ | 227.11549 | 150.3 |

| [M-H]⁻ | 203.11899 | 151.5 |

| [M+NH₄]⁺ | 222.16009 | 165.3 |

| [M+K]⁺ | 243.08943 | 147.4 |

| [M+H-H₂O]⁺ | 187.12353 | 138.7 |

| [M]⁺ | 204.12572 | 140.0 |

| [M]⁻ | 204.12682 | 140.0 |

Potential Biological Activity and Applications

The biological activity of this compound has not been reported in the scientific literature. However, the aminobenzamide scaffold is present in numerous compounds with a wide range of pharmacological activities. Derivatives of aminobenzamides have been investigated for their potential as:

-

Anticancer Agents: Some aminobenzamide derivatives have shown antiproliferative activity against various cancer cell lines.

-

Enzyme Inhibitors: The benzamide moiety can interact with the active sites of various enzymes, leading to their inhibition. For example, some N-substituted aminobenzamides have been explored as inhibitors of DNA methyltransferases.

-

Central Nervous System (CNS) Agents: The benzamide structure is a key feature of several antipsychotic and antiemetic drugs.

-

Antimicrobial Agents: Certain aminobenzamide derivatives have demonstrated antibacterial and antifungal properties.

Given the lack of specific data, this compound is best considered a research chemical. Its primary application would be as a building block in the synthesis of more complex molecules for drug discovery screening libraries or as a starting material for the development of novel compounds with potential therapeutic value.

Safety and Handling

Detailed, compound-specific safety data for this compound is limited. However, based on the general hazards associated with aminobenzamide derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 436095-47-5) is a chemical compound with a structure that suggests potential for further exploration in medicinal chemistry and materials science. While there is a significant lack of publicly available experimental data on its physicochemical properties and biological activity, this guide has provided a framework for its potential synthesis and handling based on the established chemistry of related compounds. Future research is necessary to fully characterize this molecule and to determine if it possesses any significant biological activity. Researchers working with this compound are encouraged to perform thorough characterization and safety assessments.

References

synthesis of 4-amino-N-cyclopentylbenzamide

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclopentylbenzamide

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of pharmacologically active agents. Its derivatives are known to exhibit diverse biological activities, including antiemetic, antipsychotic, and anticancer properties. Within this versatile class of compounds, this compound represents a key synthetic intermediate and a valuable building block for chemical library generation. The molecule's structure, featuring a primary aromatic amine, a robust amide linkage, and a lipophilic cyclopentyl group, provides multiple points for diversification in the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the underlying chemical logic, the rationale behind methodological choices, and the critical parameters for successful synthesis. We will explore two primary, field-proven synthetic routes, offering detailed experimental protocols and a comparative analysis to guide the scientist in selecting the optimal pathway for their specific application.

Comparative Analysis of Synthetic Strategies

The can be efficiently achieved via two primary strategies: a sequential acylation-reduction pathway or a direct amide coupling approach. The choice between these routes depends on factors such as starting material availability, scale, and the desired purity profile of the final product.

| Feature | Route 1: Acylation-Reduction | Route 2: Direct Amide Coupling |

| Starting Materials | 4-Nitrobenzoyl chloride, Cyclopentylamine | 4-Aminobenzoic acid, Cyclopentylamine |

| Key Reagents | Base (e.g., Et₃N, DIPEA), Reducing Agent (e.g., Pd/C, SnCl₂, Fe) | Coupling Agent (e.g., EDC, HATU), Additive (e.g., HOBt), Base (DIPEA) |

| Number of Steps | Two | One (Potentially two if protection is needed) |

| Typical Yields | Generally high over two steps | Variable, depends heavily on coupling efficiency |

| Advantages | Highly reliable, uses robust and well-established reactions. Avoids potential side reactions associated with the free amine on the starting acid. | More atom-economical and direct. |

| Disadvantages | Longer synthetic sequence. | Risk of self-polymerization of 4-aminobenzoic acid.[1] The amino group can interfere with the coupling reaction, sometimes necessitating protection/deprotection steps. |

Synthetic Pathway I: Acylation Followed by Nitro Group Reduction

This classic and highly reliable two-step sequence is often the preferred method for synthesizing N-alkyl-4-aminobenzamides. It involves the initial formation of a stable nitro-substituted amide intermediate, followed by a clean and high-yielding reduction of the nitro group.

Caption: Workflow for the two-step .

Step 1: Synthesis of N-Cyclopentyl-4-nitrobenzamide

This step involves a nucleophilic acyl substitution reaction between the highly electrophilic 4-nitrobenzoyl chloride and cyclopentylamine.[2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Caption: Generalized mechanism for Schotten-Baumann acylation.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyclopentylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Basification: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq). Cool the resulting solution to 0 °C in an ice bath. The base is critical for scavenging the HCl generated during the reaction.[3]

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C. 4-nitrobenzoyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 4-nitrobenzoic acid if anhydrous conditions are not maintained.[3][4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride or resulting acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield N-cyclopentyl-4-nitrobenzamide, which can often be used in the next step without further purification.

Step 2: Reduction of N-Cyclopentyl-4-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] Several robust methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.

Protocol A: Catalytic Hydrogenation

This method is exceptionally clean, as the only byproduct is water.

-

Setup: Dissolve N-cyclopentyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation vessel.

-

Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the vessel to a Parr hydrogenator or similar apparatus. Purge the system with hydrogen gas (H₂), and then pressurize the vessel to the desired pressure (typically 40-50 psi).

-

Reaction: Stir the mixture vigorously at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Protocol B: Tin(II) Chloride Reduction

This is a classic and effective method for nitro group reduction at the lab scale.[6]

-

Setup: In a round-bottom flask, dissolve N-cyclopentyl-4-nitrobenzamide (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to a pH of ~8 by the slow addition of a saturated aqueous sodium bicarbonate solution to precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or DCM.

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

Synthetic Pathway II: Direct Amide Coupling

This pathway offers a more convergent approach by forming the amide bond directly between 4-aminobenzoic acid and cyclopentylamine. This reaction requires the activation of the carboxylic acid, which is achieved using a "coupling reagent".[7]

Caption: Workflow for the direct one-step synthesis via amide coupling.

The primary challenge in this approach is the potential for the nucleophilic amino group of one 4-aminobenzoic acid molecule to react with the activated carboxylate of another, leading to oligomerization.[1] The use of highly efficient modern coupling reagents helps to minimize this side reaction by rapidly forming the desired amide with the target amine (cyclopentylamine).

Mechanism of Action: Amide Coupling Reagents

Coupling reagents like HATU or EDC/HOBt work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[8][9]

Detailed Experimental Protocol (using HATU):

HATU is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates.[8]

-

Preparation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent like N,N-dimethylformamide (DMF), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated to form a reactive O-acylisourea intermediate.

-

Coupling: Add cyclopentylamine (1.1 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine to remove DMF and excess reagents. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography to achieve high purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 436095-47-5[10] |

Conclusion

The is readily achievable through well-established organic chemistry principles. The two-step acylation-reduction pathway stands out as the most robust and reliable method, offering consistently high yields and straightforward purification. While the direct amide coupling route provides a more convergent and atom-economical alternative, it requires careful optimization of coupling conditions to mitigate potential side reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical building block, empowering researchers in their pursuit of novel molecular entities.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 436095-47-5|this compound|BLD Pharm [bldpharm.com]

Elucidating the Mechanism of Action for 4-amino-N-cyclopentylbenzamide: Acknowledging the Frontier of Research

For Immediate Release

[City, State] – In response to inquiries regarding the specific mechanism of action for the chemical compound 4-amino-N-cyclopentylbenzamide, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of detailed research on its specific biological activity. While the broader class of benzamide derivatives has been the subject of extensive investigation, yielding a diverse range of pharmacological applications, the particular molecular interactions and signaling pathways associated with this compound remain largely uncharted territory within the scientific community.

The current body of research provides valuable context but does not offer a direct elucidation of the compound's mechanism. Publicly accessible resources, such as the PubChem database, provide foundational chemical and physical properties of this compound and structurally related molecules[1][2][3][4]. These entries confirm its chemical identity but do not detail its interactions with biological targets.

Scientific literature on analogous compounds showcases the potential therapeutic avenues that derivatives of benzamide can explore. These studies describe a wide array of biological effects, including:

-

Antimicrobial and Antifungal Properties: Research into various amide derivatives has demonstrated their potential in combating microbial and fungal infections[5][6].

-

Antitumor Activity: Certain benzamide-related structures have been investigated for their efficacy against cancer, with some showing preferential activity in slowly growing tumors and potential DNA-crosslinking activity[7].

-

Enzyme Inhibition: Studies on related molecules have pointed towards the inhibition of enzymes such as DNA methyltransferases and nitric oxide synthase as possible mechanisms of action[8][9].

-

Neurological and Receptor Activity: The pharmacological profiles of other benzamide derivatives have indicated interactions with neurotransmitter receptors, including serotonin (5-HT2A) and metabotropic glutamate receptors, suggesting potential applications in neuroscience[10][11].

-

Anticonvulsant Activity: Analogues of similar compounds have been synthesized and evaluated for their potential in managing seizures[12].

Despite this wealth of information on related compounds, the specific molecular target and the subsequent signaling cascade for this compound have not been explicitly detailed in the reviewed literature. The creation of an in-depth technical guide or whitepaper on its core mechanism of action is therefore not feasible at this time. Such a document would require dedicated experimental investigation to identify its binding partners, characterize its functional effects on cellular processes, and ultimately define its pharmacological profile.

The absence of this specific information highlights a gap in the current scientific knowledge and presents an opportunity for future research. Scientists and drug development professionals are encouraged to consider this compound as a candidate for further study to unlock its potential therapeutic applications.

For researchers interested in exploring this area, a logical starting point would involve computational modeling to predict potential binding targets, followed by in vitro screening against a panel of relevant receptors and enzymes. Subsequent cell-based assays and in vivo studies would be necessary to validate these findings and construct a comprehensive understanding of the mechanism of action for this compound.

We will continue to monitor the scientific landscape for emerging research on this compound and will provide updates as new information becomes available.

References

- 1. 4-amino-2-fluoro-N-(2-methylcyclopentyl)benzamide | C13H17FN2O | CID 55170305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide | C13H19N3O | CID 64050505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-cyclopentylbenzamide | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide to 4-amino-N-cyclopentylbenzamide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-amino-N-cyclopentylbenzamide, a crucial parameter in drug discovery and development. Recognizing the frequent challenge of poor aqueous solubility for new chemical entities (NCEs)—with over 40% demonstrating this issue—this document offers both theoretical grounding and practical, step-by-step protocols for solubility assessment.[1][2] We will explore the physicochemical properties of this compound, detail the industry-standard shake-flask method for thermodynamic solubility determination, and discuss the critical impact of solubility on a compound's pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data to inform downstream formulation and development decisions.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its therapeutic target is fundamentally dependent on its ability to dissolve in physiological fluids. Solubility is a critical determinant of a drug's bioavailability, which is the proportion of the drug that enters the systemic circulation to exert its effect.[3] A compound that fails to dissolve adequately will likely not be absorbed, resulting in low bioavailability and diminished therapeutic efficacy.[4][5] Therefore, the early and accurate determination of a compound's solubility is a cornerstone of successful drug development, preventing the costly progression of candidates with unfavorable pharmacokinetic properties.[5]

Compounds with low aqueous solubility can present significant challenges during various stages of development, including:

-

Inaccurate in vitro assay results due to precipitation in assay media.[1]

-

Poor in vivo performance leading to low exposure in animal models.[1]

-

Complex and costly formulation development to enhance bioavailability.[2]

This guide focuses on this compound, providing the necessary tools to thoroughly characterize its solubility profile.

Physicochemical Profile of this compound

Understanding the structural and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | PubChem |

| Molecular Weight | 204.27 g/mol | PubChem |

| Predicted XlogP | 1.8 | PubChemLite[6] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The predicted XlogP of 1.8 suggests that this compound has moderate lipophilicity. The presence of both hydrogen bond donors (the amino group and the amide N-H) and acceptors (the carbonyl oxygen and the amino nitrogen) indicates its potential for interaction with polar solvents. The cyclopentyl group, however, introduces a non-polar, hydrophobic element to the molecule.[7] The interplay between the polar benzamide portion and the non-polar cyclopentyl moiety will govern its solubility in various media.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[8] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.

Rationale for Method Selection

The shake-flask method is chosen for its:

-

Accuracy and Reliability: It provides a true measure of thermodynamic solubility.

-

Simplicity: The procedure is straightforward and does not require highly specialized equipment.

-

Versatility: It can be adapted for various solvents and pH conditions.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general starting point is to add enough solid to ensure undissolved particles remain at the end of the experiment.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (typically 25 °C or 37 °C to mimic physiological conditions).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

-

Self-Validating System and Quality Control

To ensure the trustworthiness of the results:

-

Multiple Time Points: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should plateau over time.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the variability and precision of the measurement.

-

Purity of Compound and Solvents: Ensure the purity of this compound and the solvents used, as impurities can affect solubility.[9]

Expected Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD |

| Deionized Water | 25 | Experimental Data |

| PBS (pH 7.4) | 37 | Experimental Data |

| 0.1 N HCl | 37 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| DMSO | 25 | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Synthesis Pathway of this compound

While the primary focus of this guide is solubility, understanding the synthesis of this compound provides valuable context for its chemical properties. A common and logical synthetic route involves a two-step process.[10]

-

Amide Bond Formation: The synthesis typically begins with the reaction of a protected 4-aminobenzoic acid derivative, such as 4-nitrobenzoyl chloride, with cyclopentylamine. This forms the amide bond.

-

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, yielding this compound. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.[10][11]

The following diagram illustrates this general synthetic pathway.

Caption: General Synthetic Route for this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the importance of solubility in drug development and a detailed protocol for determining the thermodynamic solubility of this compound. By following the outlined procedures, researchers can generate reliable and reproducible data that is essential for making informed decisions about the future development of this compound. Should the aqueous solubility of this compound prove to be a limiting factor, various solubility enhancement techniques, such as pH adjustment, co-solvent systems, or formulation with cyclodextrins, can be explored in subsequent stages of development.

References

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-amino-N-cyclopentylbenzamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-amino-N-cyclopentylbenzamide. In the absence of direct, publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis. This is based on established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering critical insights into the structural characterization of this and similar N-substituted benzamide scaffolds.

Introduction to this compound and Spectroscopic Characterization

This compound belongs to the benzamide class of organic compounds, characterized by a benzene ring and an amide functional group. The structural elucidation of such molecules is paramount in drug discovery and development, as the precise arrangement of atoms dictates the compound's physicochemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical spectral data for this compound, offering a roadmap for its identification and characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.[2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the protons of the cyclopentyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H (ortho to -C=O) |

| ~6.55 | d | 2H | Ar-H (meta to -C=O) |

| ~8.10 | d | 1H | -NH- (Amide) |

| ~5.50 | s (br) | 2H | -NH₂ (Amino) |

| ~4.15 | m | 1H | CH (cyclopentyl, attached to N) |

| ~1.85 | m | 2H | CH₂ (cyclopentyl) |

| ~1.65 | m | 2H | CH₂ (cyclopentyl) |

| ~1.50 | m | 4H | CH₂ (cyclopentyl) |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (~7.65 ppm) compared to the protons meta to the amide group (and ortho to the electron-donating amino group), which will be more shielded (~6.55 ppm).

-

Amide Proton: The amide proton (-NH-) is expected to be a doublet due to coupling with the adjacent cyclopentyl methine proton and will appear at a relatively high chemical shift (~8.10 ppm) due to the influence of the carbonyl group.

-

Amino Protons: The protons of the primary amine (-NH₂) will likely appear as a broad singlet (~5.50 ppm), and their chemical shift can be concentration and solvent dependent.

-

Cyclopentyl Protons: The methine proton on the cyclopentyl ring directly attached to the nitrogen will be the most deshielded of the aliphatic protons (~4.15 ppm). The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region (~1.50-1.85 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Amide) |

| ~152.5 | C-NH₂ |

| ~129.0 | Ar-C (ortho to -C=O) |

| ~125.0 | C (quaternary, attached to C=O) |

| ~113.0 | Ar-C (meta to -C=O) |

| ~51.0 | CH (cyclopentyl, attached to N) |

| ~33.0 | CH₂ (cyclopentyl) |

| ~23.5 | CH₂ (cyclopentyl) |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have the highest chemical shift (~166.0 ppm).

-

Aromatic Carbons: The carbon attached to the amino group will be significantly shielded (~152.5 ppm). The other aromatic carbons will have distinct chemical shifts based on their substitution.

-

Cyclopentyl Carbons: The methine carbon attached to the nitrogen will appear around ~51.0 ppm, while the methylene carbons of the cyclopentyl ring will be found at higher field strengths (~23.5-33.0 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.[5]

Predicted Mass Spectrometry Data:

The PubChemLite database provides predicted collision cross-section data for various adducts of this compound.[6] The monoisotopic mass is 204.1263 g/mol .

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.1336 |

| [M+Na]⁺ | 227.1155 |

| [M-H]⁻ | 203.1190 |

| [M]⁺ | 204.1257 |

Data sourced from PubChemLite.[6]

Fragmentation Analysis:

Upon ionization in the mass spectrometer, the molecular ion (M⁺) can undergo fragmentation.[7] Common fragmentation pathways for this molecule would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the amide nitrogen, or the bond between the carbonyl group and the benzene ring.

-

Amide bond cleavage: Cleavage of the C-N bond of the amide.

-

Loss of small neutral molecules: Such as the loss of the cyclopentyl group.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[8] It is particularly useful for identifying the presence of specific functional groups.[9]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (primary amine and amide) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I band) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | N-H bend (amide II band) |

| ~1250 | Medium | C-N stretch |

Interpretation:

-

N-H Stretching: The presence of both a primary amine and a secondary amide will result in strong, broad absorption bands in the 3400-3200 cm⁻¹ region.

-

C=O Stretching: A strong absorption band around 1640 cm⁻¹ is a clear indicator of the amide carbonyl group.

-

Aromatic C=C Stretching: Absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

-

N-H Bending: The amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, offer a comprehensive framework for the structural elucidation of this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this compound and related molecules.

References

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Basics for the absolute novice [jeolusa.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Potential Biological Activity of 4-amino-N-cyclopentylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-explored molecule: 4-amino-N-cyclopentylbenzamide. While direct studies on this compound are not prevalent in existing literature, a comprehensive analysis of its structural features, combined with extensive structure-activity relationship (SAR) data from analogous compounds, allows for the formulation of robust hypotheses regarding its potential biological activities. This document serves as a roadmap for researchers, providing a theoretical framework and detailed experimental protocols to systematically investigate the therapeutic potential of this compound. We will explore potential activities ranging from anticonvulsant and anti-inflammatory to antimicrobial effects, grounded in the established pharmacology of the aminobenzamide class.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives represent a privileged chemical structure in drug development, forming the core of numerous therapeutic agents.[1] Their versatility arises from a stable, synthetically accessible backbone that allows for precise modification of its physicochemical properties through substitution on the aromatic ring and the amide nitrogen.[3] These modifications can dramatically influence the molecule's interaction with biological targets, leading to a wide array of activities including antipsychotic, antiemetic, analgesic, and anticancer effects.[2][4]

The subject of this guide, this compound, possesses two key features that suggest a strong potential for biological activity:

-

The 4-amino Group: The presence of an amino group at the para position of the benzene ring is a common feature in many biologically active benzamides. This group can act as a hydrogen bond donor and can be crucial for receptor binding or enzymatic inhibition.[5]

-

The N-cyclopentyl Group: The lipophilic cyclopentyl moiety attached to the amide nitrogen can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The size and conformation of this group can also play a critical role in fitting into the binding pockets of target proteins.[6]

Given these structural attributes, we can logically infer and propose several avenues for investigation into the biological activity of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structure-activity relationships of related aminobenzamides, we propose the following potential biological activities for this compound.

Anticonvulsant Activity

A study of 4-aminobenzamide derivatives revealed that N-alkylation can lead to potent anticonvulsant effects. Specifically, 4-amino-N-cyclohexylbenzamide showed a significant protective index against maximal electroshock seizures in mice.[5] The cyclopentyl group in our compound of interest is structurally similar to the cyclohexyl group, suggesting a similar potential for activity.

Causality: The lipophilic N-substituent is thought to enhance the compound's ability to cross the blood-brain barrier and interact with ion channels or receptors within the central nervous system that are implicated in seizure propagation.

Anti-inflammatory Activity via p38 MAP Kinase Inhibition

Certain aminobenzophenones, which share the aminobenzoyl moiety, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[7] Inhibition of this kinase prevents the release of pro-inflammatory cytokines like TNF-α and IL-1β.

Causality: The this compound structure could potentially fit into the ATP-binding pocket of p38 MAP kinase. The amino group could form crucial hydrogen bonds with the hinge region of the kinase, while the N-cyclopentyl group could occupy a hydrophobic pocket, leading to potent and selective inhibition.

Antimicrobial Activity

The benzamide scaffold is present in various compounds with antimicrobial properties. For instance, N, N-disubstituted 2-aminobenzothiazoles have shown potent activity against Staphylococcus aureus.[8] While structurally different, this highlights the potential for aminobenzamide derivatives to be developed as antibacterial agents.

Causality: The compound could potentially interfere with essential bacterial processes. The lipophilic nature of the cyclopentyl group might facilitate its passage through the bacterial cell wall, allowing the aminobenzamide core to interact with intracellular targets such as enzymes involved in DNA replication or cell wall synthesis.

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow ensures that resources are directed toward the most promising avenues of investigation.

Caption: Tiered experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized activities.

Protocol 1: General Synthesis of this compound

This two-step synthesis is based on well-established organic chemistry principles for benzamide formation.[3]

Step 1: Synthesis of N-cyclopentyl-4-nitrobenzamide

-

Dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Add a base, such as triethylamine (1.2 equivalents), to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-cyclopentyl-4-nitrobenzamide.

Step 2: Reduction to this compound

-

Dissolve the N-cyclopentyl-4-nitrobenzamide from Step 1 in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human p38 MAP kinase

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., ATF2)

-

This compound (test compound)

-

Positive control inhibitor (e.g., SB203580)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

White 96-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and either the test compound, positive control, or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target/Organism | Endpoint | Hypothetical Value | Reference Compound | Reference Value |

| p38 MAP Kinase Inhibition | Human p38α | IC50 | 50 nM | SB203580 | 20 nM |

| Antimicrobial Activity | S. aureus (ATCC 25923) | MIC | 8 µg/mL | Vancomycin | 1 µg/mL |

| Cytotoxicity | HEK293 cells | CC50 | > 100 µM | Doxorubicin | 1 µM |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to represent plausible outcomes based on the activities of structurally related compounds.

Potential Signaling Pathway Involvement

Should this compound prove to be a potent p38 MAP kinase inhibitor, it would modulate the downstream signaling cascade as depicted below.

Caption: Proposed mechanism of action via inhibition of the p38 MAP kinase signaling pathway.

Conclusion and Future Directions

This compound is a promising, yet uncharacterized, molecule with significant potential for biological activity. Based on robust structure-activity relationship data from the broader benzamide class, this guide has outlined a clear rationale and a systematic experimental approach to investigate its potential as an anticonvulsant, anti-inflammatory, or antimicrobial agent. The provided protocols and workflows offer a solid foundation for initiating a comprehensive drug discovery program centered on this compound. Future work should focus on lead optimization, guided by the initial screening results, to enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-amino-N-cyclopentylbenzamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Predictive Power of In Silico Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational, or in silico, methodologies has transitioned from a niche academic pursuit to an indispensable component of the research and development pipeline. These powerful predictive models allow us to traverse vast chemical spaces, anticipate molecular interactions, and forecast pharmacokinetic profiles with ever-increasing accuracy, thereby de-risking and accelerating the path to clinical candidates.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the in silico modeling of 4-amino-N-cyclopentylbenzamide, a molecule of potential therapeutic interest. While specific biological data for this exact compound is not extensively documented in public literature, the benzamide scaffold is prevalent in a multitude of pharmacologically active agents.[3] This guide will, therefore, leverage established computational techniques and known activities of analogous compounds to present a comprehensive workflow for hypothesis generation and early-stage drug discovery.

Foundational Principles: Understanding the Benzamide Scaffold and In Silico Strategy

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse mechanisms of action, including antiemetic, antipsychotic, and anticancer properties.[3] The 4-amino substitution, in particular, is a known pharmacophore for various enzymes. For instance, 4-aminobenzamide has been identified as an inhibitor of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[4][5][6] Given this precedent, a logical starting point for the in silico investigation of this compound is to hypothesize its potential as a PARP inhibitor.

This guide will be structured around a multi-faceted in silico approach, beginning with target identification and culminating in predictive modeling of the compound's behavior. This workflow is designed to be a self-validating system, where each computational step provides insights that inform and refine the subsequent analysis.

Caption: A generalized workflow for the in silico modeling of a small molecule therapeutic candidate.

Target Identification and Protein Preparation

Based on the known activity of 4-aminobenzamide, we will proceed with the hypothesis that this compound targets PARP1.

Experimental Protocol: Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6CAY.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

-

Assign appropriate protonation states to ionizable residues at physiological pH.

-

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation

The accuracy of any in silico model is highly dependent on the quality of the input ligand structure.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation using a suitable molecular modeling software.

-

Energy Minimization: Perform a thorough energy minimization of the 3D structure to obtain a low-energy conformation.

-

Charge Assignment: Assign partial charges to the atoms of the ligand. This is a critical step for accurately calculating electrostatic interactions in subsequent docking and dynamics simulations.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7][8] This allows for the generation of a plausible binding hypothesis and an initial estimation of binding affinity.

Experimental Protocol: Molecular Docking

-

Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure. A grid box is typically generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: Run the docking simulation using a program such as AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: Analyze the top-scoring poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation: Hypothetical Docking Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | GLY863, SER904, TYR907 |

| Olaparib (control) | -10.2 | GLY863, SER904, TYR907, ARG878 |

Molecular Dynamics: Simulating the Dynamic Nature of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[6] This provides a more realistic representation of the binding process and can be used to assess the stability of the docked pose and refine the binding energy calculations.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure to ensure a stable starting point for the production simulation.

-

Production Simulation: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose, identify key protein-ligand interactions, and calculate binding free energies using methods such as MM/PBSA or MM/GBSA.

Caption: A simplified workflow for performing a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models